N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
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Description
N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C30H25N7O6S2 and its molecular weight is 643.69. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides, and Their Analogues
This review emphasizes the significance of furan and thiophene as structural units in drug design, particularly in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. The discussion includes various compounds containing these heteroaromatic rings, highlighting their impact on antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The review showcases the structural modifications aimed at optimizing activity and selectivity, providing a foundation for understanding the potential research applications of compounds incorporating furanyl or thienyl groups (Ostrowski, 2022).
Imidazole Derivatives and Their Antitumor Activity
This review covers bis(2-chloroethyl)amino derivatives of imidazole, highlighting structures with antitumor properties and discussing the synthesis of compounds with diverse biological activities. The relevance to the search for new antitumor drugs underlines the potential applications of complex molecules that share structural features with imidazole derivatives (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Chemical Inhibitors of Cytochrome P450 Isoforms in Human Liver Microsomes
This review details the importance of understanding the selectivity of chemical inhibitors for cytochrome P450 (CYP) isoforms, crucial in predicting drug-drug interactions (DDIs). By examining the selectivity of inhibitors, insights into the metabolic pathways that might be influenced by compounds similar to the one can be gained, highlighting potential research applications in the development of safer pharmaceuticals (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Antitubercular Activity of Isonicotinoylhydrazinecarboxamide and Derivatives
This review focuses on the antitubercular activity of various isonicotinoylhydrazinecarboxamide derivatives against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. It showcases the significance of structural modification in enhancing antimycobacterial efficacy, providing a basis for the potential applications of structurally complex molecules in tuberculosis research (Asif, 2014).
properties
IUPAC Name |
N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N7O6S2/c1-42-22-12-6-19(7-13-22)24-16-23(26-5-3-15-44-26)34-36(24)28(38)18-45-30-33-32-27(17-31-29(39)25-4-2-14-43-25)35(30)20-8-10-21(11-9-20)37(40)41/h2-15,24H,16-18H2,1H3,(H,31,39) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQMDLZUNSLQPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=CO5)C6=CC=CS6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N7O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide |
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